

Natural sources and occurrence of Quinic acid in plants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinic acid

Cat. No.: B184021

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources and Occurrence of Quinic Acid in Plants

Introduction

Quinic acid, chemically known as (1S,3R,4S,5R)-1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid, is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid found widely throughout the plant kingdom.^[1] It is a colorless, crystalline solid that serves as a key metabolic intermediate in the biosynthesis of aromatic compounds.^[2] Quinic acid and its derivatives, most notably the caffeoylquinic acids (such as chlorogenic acid), are of significant interest to researchers in pharmacology and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.^{[3][4]} This guide provides a comprehensive overview of the natural sources, quantitative occurrence, biosynthesis, and experimental protocols for the extraction and analysis of quinic acid from plant materials.

Natural Occurrence and Distribution

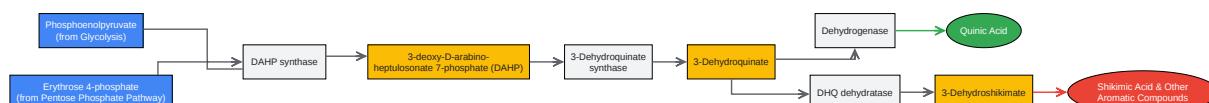
Quinic acid is a ubiquitous metabolite in plants, found in both free form and as esters.^[5] Its presence is documented across a wide range of plant families and species. Notable sources include cinchona bark, where it can constitute 5-8% of the material, and coffee beans, which contain significant levels.^[6] The roasting of coffee beans causes a breakdown of chlorogenic acids, which in turn nearly doubles the concentration of quinic acid, contributing to the perceived acidity and complexity of the final beverage.^{[7][8][9]}

Other significant plant sources include:

- Fruits: Apples, pears, peaches, plums, kiwifruit, cranberries, blueberries, and dropped citrus fruits are known to contain quinic acid.[2][10][11][12]
- Vegetables: Carrots (leaves), asparagus, and sweet potato tops have been identified as sources.[2][13][14]
- Herbs and Medicinal Plants: Species such as Eucalyptus globulus, stinging nettle (*Urtica dioica*), lemon balm (*Melissa officinalis*), and various species from genera like *Hypericum*, *Artemisia*, and *Vitex* accumulate quinic acid.[1][4][15]

Quantitative Occurrence of Quinic Acid in Plants

The concentration of quinic acid and its derivatives can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

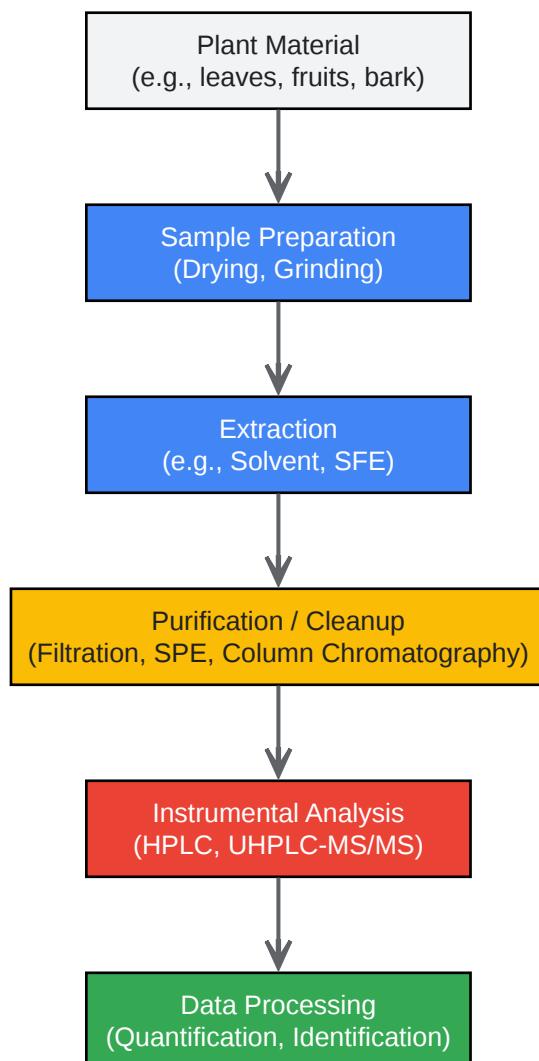

Plant Species	Plant Part	Compound(s) Measured	Concentration	Reference
Coffea sp. (Coffee)	Green Beans	Quinic Acid	~13% by weight (implicated)	[1]
Cinchona sp.	Bark	Quinic Acid	5-8%	[6]
Ipomoea batatas L. (Sweet Potato)	Leaves	5-Caffeoylquinic Acid (5-CQA)	10.84 ± 0.31 mg/g	[14]
Ipomoea batatas L. (Sweet Potato)	Leaves	3-Caffeoylquinic Acid (3-CQA)	6.69 ± 0.14 mg/g	[14]
Melissa officinalis (Lemon Balm)	-	5-Caffeoylquinic Acid (5-CQA)	3.81 ± 0.14 mg/g	[14]
Melissa officinalis (Lemon Balm)	-	3-Caffeoylquinic Acid (3-CQA)	1.37 ± 0.05 mg/g	[14]
Mentha piperita L. (Chocolate Mint)	-	Caffeoylquinic Acid Derivatives	5.49 mg CQA/g	[14]
Various Microalgae	-	5-Caffeoylquinic Acid (5-CQA)	Up to 78 µg/g DW	[16]
Various Cyanobacteria	-	5-Caffeoylquinic Acid (5-CQA)	Up to 9.55 µg/g DW	[16]

Biosynthesis of Quinic Acid

Quinic acid is a central product of the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds in plants, bacteria, archaea, and fungi.[17][18] This pathway is absent in animals, making its enzymes potential targets for herbicides and antimicrobial agents.[18]

The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[19][20] This reaction,

catalyzed by DAHP synthase, forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).^[1] Subsequently, 3-dehydroquinate synthase catalyzes the conversion of DAHP into 3-dehydroquinate.^[19] Quinic acid is then formed from 3-dehydroquinate through the action of a dehydrogenase.^[1] The intermediate 3-dehydroquinate can also be converted to 3-dehydroshikimate, leading to shikimic acid and the aromatic amino acids phenylalanine, tyrosine, and tryptophan.^{[19][20]}



[Click to download full resolution via product page](#)

Caption: Simplified biosynthesis of Quinic Acid via the Shikimate Pathway.

Experimental Protocols

The extraction and analysis of quinic acid from plant matrices require robust and validated methodologies. The general workflow involves extraction, purification, and subsequent quantification using chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for quinic acid analysis from plants.

Protocol: Isolation by Column Chromatography

This protocol is adapted from a method used to isolate quinic acid from dropped citrus fruits.

[12]

- Preparation of Plant Extract:
 - Obtain dried and powdered plant material (e.g., 1 kg of dropped citrus fruits).
 - Perform a methanolic extraction of the powdered material.

- Evaporate the methanol to obtain a crude extract.
- Fractionate the crude extract using solvents of increasing polarity. The ethyl acetate fraction is often enriched with quinic acid.[12]
- Column Chromatography:
 - Prepare a silica gel (60-120 mesh) column using an appropriate solvent system as the mobile phase. A common system is a gradient of ethyl acetate in n-hexane.
 - Load the concentrated ethyl acetate fraction onto the column.
 - Elute the column with the mobile phase, collecting fractions of a defined volume (e.g., 20 mL).
 - Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
 - Pool the fractions that show a pure spot corresponding to a quinic acid standard.
- Purification and Confirmation:
 - Evaporate the solvent from the pooled fractions under reduced pressure to yield the isolated compound.
 - The purity and identity of the isolated quinic acid can be confirmed by measuring its melting point (typically 160-162°C) and using spectroscopic techniques such as NMR and Mass Spectrometry.[12]

Protocol: Quantification by UHPLC-MS/MS

This protocol is based on methods described for the analysis of quinic acid and its derivatives. [21]

- Sample Preparation and Extraction:
 - Prepare a plant extract as described previously (e.g., aqueous or ethanolic extract).

- For complex matrices like coffee, a purification step such as Solid Phase Extraction (SPE) may be required. A molecularly imprinted polymer (MIP) based SPE can offer high selectivity for quinic acid.[21]
- Evaporate the purified extract and reconstitute it in a suitable solvent (e.g., methanol) for injection.

- UHPLC-MS/MS Conditions:
 - Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Column: A reverse-phase column such as a C18 (e.g., Waters Acquity UPLC HSS T3, 1.8 µm).[15]
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15]
 - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: ESI in negative mode is typically used for organic acids.[21]
- Quantification:
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
 - The specific MRM transition for quinic acid is m/z 191 > 85.[21]
 - Prepare a calibration curve using certified quinic acid standards of known concentrations.
 - Quantify the amount of quinic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

Quinic acid is a fundamentally important and widely distributed metabolite in the plant kingdom. Its role in the shikimate pathway places it at the crossroads of primary and secondary metabolism, leading to the synthesis of aromatic amino acids and a vast array of phenolic compounds. The significant concentrations of quinic acid in common dietary sources like coffee and various fruits highlight its relevance to human health and nutrition. For researchers and drug development professionals, understanding its natural distribution, biosynthesis, and the robust analytical methods for its quantification are critical for exploring its full therapeutic potential. The protocols and data presented in this guide offer a technical foundation for further investigation into this versatile natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound (-)-Quinic acid (FDB001170) - FooDB [foodb.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling [frontiersin.org]
- 6. Quinic acid: chemical formula, occurrence in nature, properties ... [antropocene.it]
- 7. flightcoffeeeco.com [flightcoffeeeco.com]
- 8. helenacoffee.vn [helenacoffee.vn]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. indigoinstruments.com [indigoinstruments.com]
- 11. Quinic Acid: A Key Kiwifruit Component with Antidepressant Potential – Kudos: Growing the influence of research [growkudos.com]
- 12. Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Australian Food Composition Database [afcd.foodstandards.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. Bioactivities of Quinic Acids from Vitex rotundifolia Obtained by Supercritical Fluid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology [mdpi.com]
- 17. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 18. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioone.org [bioone.org]
- 20. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Natural sources and occurrence of Quinic acid in plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184021#natural-sources-and-occurrence-of-quinic-acid-in-plants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com